molecular formula C23H24N6O4 B2408067 (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840460-75-5

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2408067
CAS No.: 840460-75-5
M. Wt: 448.483
InChI Key: RRUKQPBGKSZXRN-LGJNPRDNSA-N
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Description

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications

Polyamide Synthesis Incorporating Quinoxaline Moieties

Researchers synthesized a new quinoxaline-containing aromatic diamine, starting from 4-methoxybenzaldehyde, which was then used to create polyamides with various aliphatic and aromatic diacids. These polyamides exhibited excellent thermal stability and were characterized for their physical properties, including solubility, inherent viscosity, and thermal behavior. This research highlights the potential of quinoxaline derivatives in developing high-performance polymeric materials with enhanced thermal stability and solubility in polar solvents (Patil et al., 2011).

Antimicrobial Activity of Quinoxaline Derivatives

A study explored the antimicrobial properties of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains. The research aimed to identify potential new drugs for chemotherapy with low toxicity, as indicated by their ability to completely eliminate bacterial strains and low toxicity toward eukaryotic models such as Saccharomyces cerevisiae (Vieira et al., 2014).

Catalytic Applications in Organic Synthesis

Another study presented a sustainable and practical synthesis of substituted quinolines and pyrimidines using 2-aminobenzyl alcohols, alcohols, and benzamidine. This process, catalyzed by a manganese pincer complex, showcases the efficiency of using quinoxaline-related catalysts in organic synthesis, providing a green chemistry approach to constructing complex heterocycles (Mastalir et al., 2016).

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-31-11-10-25-23(30)19-20-22(28-16-7-5-4-6-15(16)27-20)29(21(19)24)26-13-14-8-9-17(32-2)18(12-14)33-3/h4-9,12-13H,10-11,24H2,1-3H3,(H,25,30)/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUKQPBGKSZXRN-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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